molecular formula C22H27FN4O6S2 B4620135 isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate

isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate

Cat. No.: B4620135
M. Wt: 526.6 g/mol
InChI Key: SGKQSLFLEQLCII-UHFFFAOYSA-N
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Description

Isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C22H27FN4O6S2 and its molecular weight is 526.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 526.13560510 g/mol and the complexity rating of the compound is 883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis

Research on similar compounds has led to the development of novel polymers with unique properties. For example, the synthesis of new comb-like polymers from 2-amino-4-(m-acylaminoanilino)-6-isopropenyl-1,3,5-triazines demonstrates the utility of complex molecules in creating materials with specific thermal and physical characteristics, such as varying glass transition temperatures and crystallinity in side chains (Kunisada et al., 1991).

Medicinal Chemistry

Complex molecules similar to the one specified are integral to the discovery of new drugs. Compounds with structural similarities have shown potential in various medicinal applications, such as the discovery of novel pyrazoles with antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu et al., 2019). These findings highlight the importance of such molecules in the synthesis of new therapeutic agents.

Biochemical Studies

Additionally, compounds with similar structural features have been utilized in studying enzyme inhibitors, offering insights into their potential for designing targeted therapies. For instance, the synthesis and biological activity of derivatives targeting specific enzymes provide a foundation for developing drugs with enhanced specificity and reduced side effects (Turkmen et al., 2005).

Properties

IUPAC Name

propan-2-yl 5-carbamoyl-2-[[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O6S2/c1-13(2)33-22(30)18-14(3)19(20(24)29)34-21(18)25-17(28)12-26-8-10-27(11-9-26)35(31,32)16-6-4-15(23)5-7-16/h4-7,13H,8-12H2,1-3H3,(H2,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKQSLFLEQLCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate
Reactant of Route 2
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isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate
Reactant of Route 5
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isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.